Ethyl 4,4-dimethylpentanoate
CAS No.: 10228-99-6
Cat. No.: VC21289166
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10228-99-6 |
---|---|
Molecular Formula | C9H18O2 |
Molecular Weight | 158.24 g/mol |
IUPAC Name | ethyl 4,4-dimethylpentanoate |
Standard InChI | InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3 |
Standard InChI Key | PUJGGPCGKBGBAD-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC(C)(C)C |
Canonical SMILES | CCOC(=O)CCC(C)(C)C |
Introduction
Chemical Properties and Structure
Ethyl 4,4-dimethylpentanoate (CAS No. 10228-99-6) is an organic compound with distinct chemical and physical properties that define its behavior and applications. The compound's structure features an ethyl ester group linked to a 4,4-dimethylpentanoic acid moiety.
Basic Identification Parameters
The fundamental chemical identification parameters for ethyl 4,4-dimethylpentanoate are presented in the following table:
Parameter | Value |
---|---|
Molecular Formula | C₉H₁₈O₂ |
Molecular Weight | 158.24 g/mol |
Exact Mass | 158.13068 g/mol |
InChI | InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3 |
InChIKey | PUJGGPCGKBGBAD-UHFFFAOYSA-N |
SMILES | C(=O)(CCC(C)(C)C)OCC |
CAS Number | 10228-99-6 |
These fundamental parameters are essential for accurately identifying and characterizing the compound in scientific research and industrial applications .
Structural Features
The molecular structure of ethyl 4,4-dimethylpentanoate consists of:
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An ethyl ester group (-COOCH₂CH₃)
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A pentanoate backbone with methyl substituents at the 4-position
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A tert-butyl group at the end of the carbon chain
This structural arrangement contributes to the compound's chemical behavior, particularly its stability and reactivity patterns. The presence of the bulky tert-butyl group provides steric hindrance that can affect the compound's chemical reactions and physical properties.
Synthesis and Production Methods
Ethyl 4,4-dimethylpentanoate can be synthesized through various routes, with the most common method being the hydrogenation of ethyl (E)-4,4-dimethylpent-2-enoate.
Hydrogenation Route
The primary synthetic pathway involves the catalytic hydrogenation of ethyl (E)-4,4-dimethylpent-2-enoate. This reaction typically utilizes platinum(IV) oxide as a catalyst in ethyl acetate under a hydrogen atmosphere for several hours. The reaction proceeds through the following general steps:
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Addition of hydrogen to the carbon-carbon double bond
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Formation of the saturated ethyl 4,4-dimethylpentanoate product
This synthetic route is advantageous due to its relatively mild conditions and high yield of the desired product.
Industrial Scale Production
For industrial-scale production, manufacturers often modify the laboratory synthesis to optimize yield and purity. These modifications may include:
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Utilization of more efficient catalysts
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Implementation of continuous flow reactors
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Optimization of reaction conditions (temperature, pressure, solvent)
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Purification procedures tailored for large-scale operations
These industrial processes are designed to ensure consistent quality and cost-effectiveness in the production of ethyl 4,4-dimethylpentanoate for commercial applications.
Analytical Methods and Characterization
The accurate identification and characterization of ethyl 4,4-dimethylpentanoate are crucial for both research and quality control purposes. Various analytical techniques have been employed to study this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has proven particularly valuable for analyzing the structural characteristics of ethyl 4,4-dimethylpentanoate. The 13C NMR spectrum provides crucial information about the carbon environment within the molecule .
Other spectroscopic methods commonly used for characterization include:
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Infrared (IR) spectroscopy for identifying functional groups
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Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
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UV-Visible spectroscopy for electronic transitions
These complementary analytical techniques provide a comprehensive characterization of the compound's structure and purity.
Applications in Research and Industry
Ethyl 4,4-dimethylpentanoate has found applications in various scientific and industrial domains due to its specific chemical properties.
Research Applications
In scientific research, ethyl 4,4-dimethylpentanoate serves several important functions:
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As a standard reference compound in analytical chemistry
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As a model compound for studying esterification and hydrolysis reactions
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As a substrate for enzyme studies, particularly esterases
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As an intermediate in organic synthesis of more complex molecules
These research applications have contributed significantly to our understanding of ester chemistry and enzymatic processes.
Industrial Applications
The compound has several industrial applications, including:
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Use as a specialized solvent in certain industrial processes
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Component in fragrance formulations due to its ester characteristics
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Intermediate in the production of specialty chemicals
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Potential use in polymer chemistry as a monomer or modifier
These industrial applications leverage the compound's specific chemical properties to achieve desired performance characteristics in various products and processes.
Biological Activity and Mechanism of Action
The biological activity of ethyl 4,4-dimethylpentanoate primarily involves its interaction with metabolic systems, particularly enzymatic pathways.
Hydrolysis and Metabolism
The primary biological action of ethyl 4,4-dimethylpentanoate involves its hydrolysis to 4,4-dimethylpentanoic acid, catalyzed by esterases. These enzymes break down esters into their corresponding acids and alcohols, which is crucial for understanding the compound's biological effects.
The general hydrolysis reaction can be represented as:
Ethyl 4,4-dimethylpentanoate + H₂O → 4,4-dimethylpentanoic acid + Ethanol
This hydrolysis is significant in biological systems as it transforms the lipophilic ester into more water-soluble metabolites.
Comparison with Similar Compounds
Comparing ethyl 4,4-dimethylpentanoate with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with Related Esters
The following table compares key properties of ethyl 4,4-dimethylpentanoate with similar compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Distinctive Features |
---|---|---|---|
Ethyl 4,4-dimethylpentanoate | C₉H₁₈O₂ | 158.24 | Saturated ester with tert-butyl group |
Ethyl 4,4-dimethylpent-2-enoate | C₉H₁₆O₂ | 156.22 | Unsaturated analog with C=C double bond |
Ethyl 2,3-dicyano-4,4-dimethylpentanoate | C₁₁H₁₆N₂O₂ | Higher | Contains two cyano groups |
This comparison highlights how structural variations affect the physical properties and potential applications of these compounds .
Structure-Activity Relationship
The structure of ethyl 4,4-dimethylpentanoate, particularly its tert-butyl group, significantly influences its:
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Hydrophobicity and lipid solubility
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Steric properties affecting enzyme interactions
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Susceptibility to hydrolysis
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Stability under various conditions
These structure-activity relationships are important considerations when selecting this compound for specific applications or when designing analogs with modified properties.
Future Research Directions
Based on the current understanding of ethyl 4,4-dimethylpentanoate, several promising research directions can be identified.
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